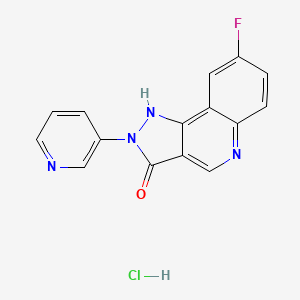
2,5-Dihydro-8-fluoro-2-(3-pyridinyl)-3H-pyrazolo(4,3-c)quinolin-3-one monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CGS 15975A is a potent adenosine receptor antagonist with a novel nonxanthine heterocyclic ring structure. It has been studied extensively for its ability to inhibit adenosine receptors, particularly the A2 receptor subtype . This compound has shown promise in various pharmacological studies due to its unique structure and mechanism of action.
Méthodes De Préparation
The synthesis of CGS 15975A involves several steps, starting with the preparation of the core heterocyclic structure.
Analyse Des Réactions Chimiques
CGS 15975A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CGS 15975A can lead to the formation of quinazoline derivatives, while reduction can yield triazoloquinazoline derivatives .
Applications De Recherche Scientifique
CGS 15975A has been widely used in scientific research due to its potent adenosine receptor antagonistic properties. In chemistry, it serves as a valuable tool for studying adenosine receptor interactions and signaling pathways. In biology and medicine, CGS 15975A has been investigated for its potential therapeutic applications, including its use as a cardiovascular agent and its role in modulating immune responses . Additionally, CGS 15975A has been explored for its potential in treating various diseases, such as cancer and neurological disorders .
Mécanisme D'action
The mechanism of action of CGS 15975A involves its ability to competitively inhibit adenosine receptors, particularly the A2 receptor subtype. By blocking these receptors, CGS 15975A prevents the binding of adenosine, thereby inhibiting adenosine-mediated signaling pathways. This leads to various physiological effects, such as vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release . The molecular targets of CGS 15975A include the A1 and A2A adenosine receptors, with a higher affinity for the A2A receptor .
Comparaison Avec Des Composés Similaires
CGS 15975A is often compared with other adenosine receptor antagonists, such as ZM 241385 and SCH 58261. These compounds share similar structures and pharmacological properties but differ in their selectivity and potency. For example, ZM 241385 has a higher selectivity for the A2A receptor compared to CGS 15975A, while SCH 58261 is known for its high affinity and selectivity for the A2A receptor . The unique structure of CGS 15975A, particularly its nonxanthine heterocyclic ring, distinguishes it from other adenosine receptor antagonists and contributes to its specific pharmacological profile .
Propriétés
Numéro CAS |
92458-35-0 |
|---|---|
Formule moléculaire |
C15H10ClFN4O |
Poids moléculaire |
316.72 g/mol |
Nom IUPAC |
8-fluoro-2-pyridin-3-yl-1H-pyrazolo[4,3-c]quinolin-3-one;hydrochloride |
InChI |
InChI=1S/C15H9FN4O.ClH/c16-9-3-4-13-11(6-9)14-12(8-18-13)15(21)20(19-14)10-2-1-5-17-7-10;/h1-8,19H;1H |
Clé InChI |
CCTDPGJEKQMHGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


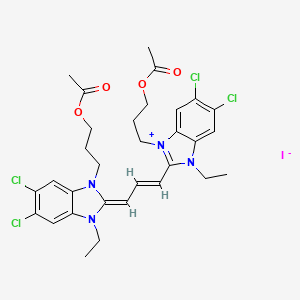
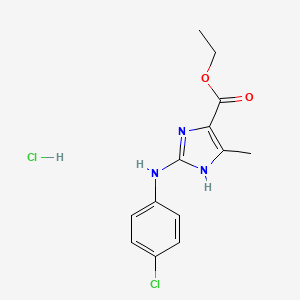
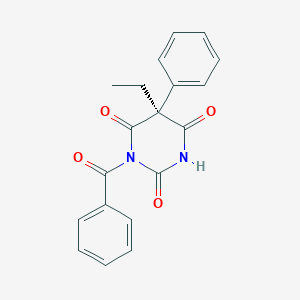
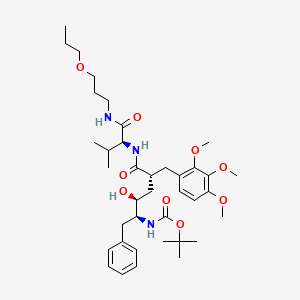
![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
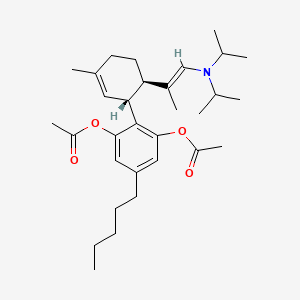
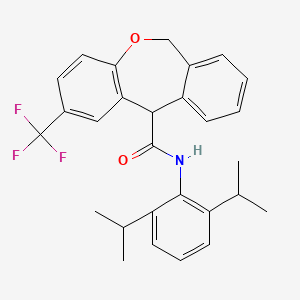
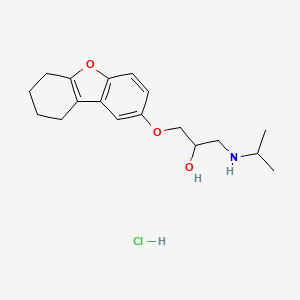
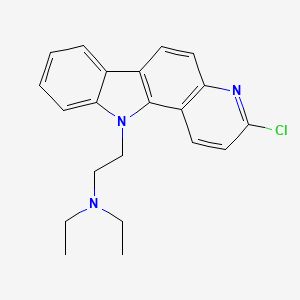

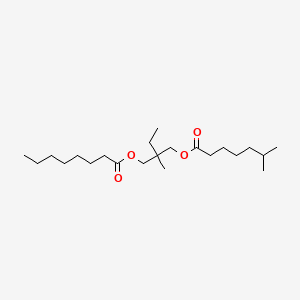

![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)

